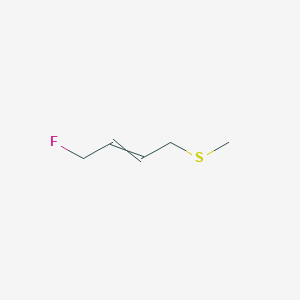![molecular formula C11H15Cl2N5O2 B14367436 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione CAS No. 94520-76-0](/img/structure/B14367436.png)
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is a synthetic compound known for its cytotoxic properties It belongs to the class of nitrogen mustards, which are alkylating agents used in chemotherapy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione has been extensively studied for its applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to alkylate DNA and inhibit cancer cell proliferation.
Industry: Utilized in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione involves the formation of aziridinium ions through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base. This leads to the formation of interstrand cross-links (ICLs), which prevent DNA replication and transcription, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy with a similar mechanism of action.
Chlorambucil: An alkylating agent used to treat chronic lymphocytic leukemia and lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione is unique due to its specific structure, which combines the alkylating properties of nitrogen mustards with the purine scaffold. This combination allows it to effectively target and alkylate DNA, making it a potent chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
94520-76-0 |
|---|---|
Molekularformel |
C11H15Cl2N5O2 |
Molekulargewicht |
320.17 g/mol |
IUPAC-Name |
8-[bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15Cl2N5O2/c1-16-7-8(17(2)11(20)15-9(7)19)14-10(16)18(5-3-12)6-4-13/h3-6H2,1-2H3,(H,15,19,20) |
InChI-Schlüssel |
CZMLGOIMTQWBTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
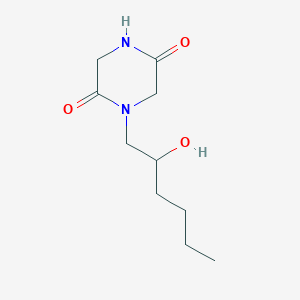
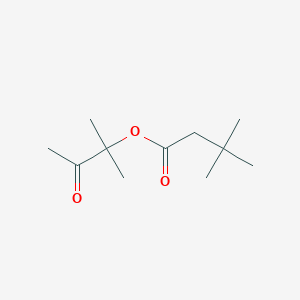
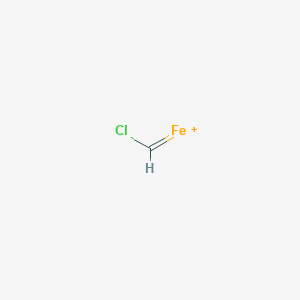

![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
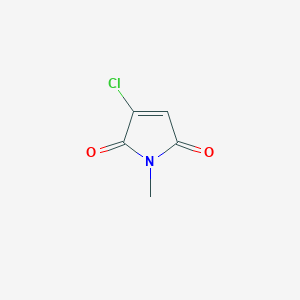
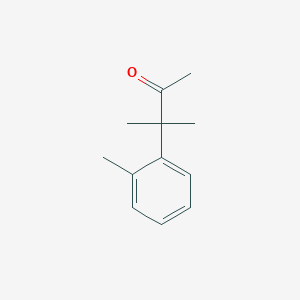
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
